REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[C:10](=[O:15])([O:12][CH2:13][CH3:14])N>CCCCCCCC([O-])=O.CCCCCCCC([O-])=O.[Zn+2].C(O)C>[CH2:13]([O:12][C:10]([NH:1][C:2]1[CH:7]=[C:6]([NH:8][C:10]([O:12][CH2:13][CH3:14])=[O:15])[CH:5]=[CH:4][C:3]=1[CH3:9])=[O:15])[CH3:14] |f:2.3.4|
|
Name
|
|
Quantity
|
733 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=C1)N)C
|
Name
|
|
Quantity
|
1069 g
|
Type
|
reactant
|
Smiles
|
C(N)(OCC)=O
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
catalyst
|
Smiles
|
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Zn+2]
|
Name
|
|
Quantity
|
1160 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the apparatus had cooled
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was removed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
6.1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)NC1=C(C=CC(=C1)NC(=O)OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |